molecular formula C16H25N B12480091 N-(2-phenylpropyl)cycloheptanamine

N-(2-phenylpropyl)cycloheptanamine

Cat. No.: B12480091
M. Wt: 231.38 g/mol
InChI Key: ZLWZYRJRVODGJD-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)cycloheptanamine is a secondary amine comprising a cycloheptane ring linked to a 2-phenylpropyl substituent. The compound features a seven-membered cycloalkane ring, which confers conformational flexibility, and a branched alkyl chain with a phenyl group at the second carbon.

Properties

Molecular Formula

C16H25N

Molecular Weight

231.38 g/mol

IUPAC Name

N-(2-phenylpropyl)cycloheptanamine

InChI

InChI=1S/C16H25N/c1-14(15-9-5-4-6-10-15)13-17-16-11-7-2-3-8-12-16/h4-6,9-10,14,16-17H,2-3,7-8,11-13H2,1H3

InChI Key

ZLWZYRJRVODGJD-UHFFFAOYSA-N

Canonical SMILES

CC(CNC1CCCCCC1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-phenylpropyl)cycloheptanamine typically involves the reaction of cycloheptanone with 2-phenylpropylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cycloheptanone is reacted with 2-phenylpropylamine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-(2-phenylpropyl)cycloheptanamine is used as a building block in organic synthesis.

Biology: In biological research, this compound can be used to study the interactions of secondary amines with biological targets. It may serve as a model compound for understanding the behavior of similar amines in biological systems .

Medicine: It can be explored for its pharmacological properties and potential therapeutic uses, such as in the development of new drugs targeting specific receptors or enzymes .

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and intermediates. Its unique properties make it valuable for the production of high-performance materials and additives .

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)cycloheptanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • The 2-phenylpropyl substituent in the target compound increases steric bulk and lipophilicity, which may improve membrane permeability but reduce solubility in aqueous media.

Compounds Sharing the 2-Phenylpropyl Motif

The 2-phenylpropyl group is also present in beta-methyl fentanyl (N-phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide), a fentanyl analog regulated under controlled substance laws ().

Property This compound Beta-Methyl Fentanyl
Core Structure Cycloheptanamine Piperidine + amide
Functional Groups Secondary amine Tertiary amine + amide
Pharmacological Role Undocumented Opioid receptor agonist
Regulatory Status Not regulated Controlled substance (Schedule I)

Key Findings :

  • The piperidine-amide scaffold in beta-methyl fentanyl is critical for opioid receptor binding, whereas the cycloheptanamine core lacks this pharmacophore, suggesting divergent biological activities.
  • The shared 2-phenylpropyl group may contribute to lipophilicity in both compounds, but its placement on a piperidine vs. cycloheptanamine backbone alters metabolic stability and toxicity profiles.

Hypothetical NMR Comparison :

  • This compound : Expected downfield shifts for NH (δ ~2.5 ppm) and aromatic protons (δ ~7.2 ppm).
  • Compound 7h : Documented ¹H NMR signals include indole protons (δ 7.2–7.4 ppm) and cycloheptane CH₂ (δ 1.4–2.1 ppm) .

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